molecular formula C24H23FN4O6 B2679248 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946353-52-2

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2679248
CAS No.: 946353-52-2
M. Wt: 482.468
InChI Key: OKFNRKGSFGXCCL-UHFFFAOYSA-N
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Description

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring two key pharmacophores:

  • Triazole core: Functionalized with a 4-fluorophenyl group and a methyl ester linker, which may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O6/c1-13-21(27-28-29(13)17-8-6-16(25)7-9-17)24(30)34-12-18-14(2)35-23(26-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNRKGSFGXCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may possess various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available studies and data.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25_{25}H26_{26}N4_{4}O6_{6}
Molecular Weight478.5 g/mol
CAS Number946296-34-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole and oxazole moieties are known to exhibit significant interactions with various enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, its structural similarity to known inhibitors suggests it may inhibit certain bacterial enzymes critical for survival.

  • Inhibition of DprE1 : A study focusing on triazole derivatives reported that compounds with similar structures inhibited the DprE1 enzyme in Mycobacterium tuberculosis, with IC50_{50} values ranging from 2.2 to 6.9 μM . This suggests that our compound could potentially exhibit similar inhibitory effects.
  • Cytotoxicity Testing : The cytotoxic effects were evaluated using mouse fibroblast 3T3 cells, where compounds with IC50_{50} values below 6 μg/mL were deemed non-toxic . This indicates a favorable safety profile for further development.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : Compounds structurally related to this triazole have been tested against various human cancer cell lines, showing significant anti-proliferative activity . The mechanism appears to involve induction of apoptosis and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings have been shown to affect biological activity significantly. For example, modifications that enhance lipophilicity or increase hydrogen bonding potential often correlate with improved efficacy against cancer cell lines .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of triazole-benzoxazole hybrids were synthesized and evaluated for their anti-tubercular properties. The findings indicated that specific substitutions led to enhanced activity against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : In vitro assessments demonstrated that certain derivatives exhibited low cytotoxicity while maintaining effective antimicrobial properties, suggesting a balance between efficacy and safety .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds related to [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been synthesized and evaluated for their efficacy against various microbial strains. The triazole moiety is known for its ability to inhibit fungal and bacterial growth by interfering with biosynthetic pathways .

Antitubercular Activity

The compound's structural similarities to known anti-tubercular agents suggest it may also possess activity against Mycobacterium tuberculosis. Recent research has focused on synthesizing benzothiazole-based compounds that show promise in this area. The introduction of the triazole ring could enhance the potency and selectivity of the compound against tuberculosis pathogens .

Cancer Therapeutics

The potential application of this compound in oncology is notable due to the presence of the fluorophenyl group which may contribute to selective binding to cancer cell receptors. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Synthesis and Characterization

A study published in MDPI detailed the synthesis of related compounds through multi-step reactions involving various intermediates. The characterization was performed using techniques such as IR spectroscopy and single crystal diffraction, confirming the structural integrity and potential therapeutic applications of these compounds .

Biological Evaluation

In another investigation, synthesized derivatives were tested for their antimicrobial and antitubercular activities. The results indicated moderate to high efficacy against specific strains, supporting further development into viable therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Compound 4 & 5 () :

  • Structure : 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Differences :
    • Replace the oxazole in the target compound with a thiazole (sulfur-containing ring).
    • Include a dihydropyrazole spacer instead of a direct methyl ester linkage.
  • Impact :
    • Thiazole’s sulfur atom may alter electronic properties and binding interactions compared to the oxygen-containing oxazole.
    • The dihydropyrazole spacer in 4 and 5 introduces conformational flexibility, whereas the target compound’s ester linker may enforce rigidity .

Triazole Derivatives :

  • Structure : 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles.
  • Key Differences :
    • Use a 1,2,4-triazole core instead of 1,2,3-triazole.
    • Lack the fluorophenyl substituent.
  • Impact :
    • 1,2,4-Triazoles exhibit different hydrogen-bonding capabilities and metabolic stability compared to 1,2,3-triazoles .
Substituent Effects
  • 3,4,5-Trimethoxyphenyl Group :
    • Present in both the target compound and derivatives. This group enhances π-π stacking and may improve membrane permeability due to its lipophilicity .
  • 4-Fluorophenyl Group :
    • Shared with compounds 4 and 3. Fluorine’s electronegativity can strengthen binding to hydrophobic pockets in biological targets .

Crystallographic Characteristics

  • Target Compound : Predicted to exhibit planar molecular geometry with the 3,4,5-trimethoxyphenyl group perpendicular to the oxazole plane, based on analogous structures .
  • Isostructural Analogues (Compounds 4 and 5) :
    • Triclinic crystal system (P̄1 symmetry) with two independent molecules per asymmetric unit.
    • Halogen substituents (Cl/Br) minimally affect packing but adjust intermolecular distances .
  • Tools : Structures were refined using SHELXL, a gold-standard software for small-molecule crystallography .

Pharmacological Potential

  • Antimicrobial Activity: Compound 4 (4-chlorophenyl analogue) shows notable antimicrobial effects, suggesting the target compound’s trimethoxyphenyl group could enhance potency via improved target engagement .
  • Antitumor Potential: Analogues like lankacidin C, encoded by redox-cofactor BGCs in Pseudomonas, highlight the therapeutic relevance of complex heterocycles .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Oxazole + Triazole 3,4,5-Trimethoxyphenyl, 4-Fluorophenyl Hypothesized antimicrobial
Compound 4 Thiazole + Triazole 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial
Triazole 1,2,4-Triazole 3,4,5-Trimethoxyphenyl Not reported
Lankacidin C (Pseudomonas metabolite) Macrocyclic Lactone Redox-cofactor BGCs Antitumor

Q & A

Q. What synthetic strategies are recommended for constructing the oxazole-triazole hybrid core of this compound?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Oxazole formation : Use a modified Vilsmeier–Haack reaction to introduce the 3,4,5-trimethoxyphenyl group to the oxazole ring, as demonstrated in analogous oxadiazole syntheses ().
  • Triazole coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the 4-fluorophenyl-substituted triazole moiety. Ensure stoichiometric control to avoid side products ().
  • Esterification : Activate the carboxylate group using DCC/DMAP for ester bond formation with the oxazole-methyl linker ().
    Critical parameters : Monitor reaction temperature (<80°C) and use anhydrous solvents to prevent hydrolysis of methoxy groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.1 ppm) ().
  • HRMS : Verify molecular weight (expected [M+H]⁺ ~525–530 Da) with <2 ppm error ().
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) ().
    Common pitfalls : Residual solvents (e.g., DMF) may interfere with LC-MS; perform exhaustive drying under vacuum .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize target-based assays aligned with structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole-oxazole scaffold’s affinity for ATP-binding pockets ().
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus), as fluorophenyl groups enhance membrane penetration ().
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays ().
    Controls : Include reference inhibitors (e.g., erlotinib for kinases) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodology :

  • Substituent variation : Synthesize analogs with:
    • Halogen substitutions (Cl, Br) on the fluorophenyl ring ().
    • Methoxy-to-ethoxy modifications on the trimethoxyphenyl group ().
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB deposition) to identify key interactions, as done for similar triazole derivatives ().
    Data analysis : Corrogate bioactivity (IC₅₀) with steric/electronic parameters (Hammett σ, π values) .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

Troubleshooting steps :

  • Solubility assessment : Measure logP (predicted ~3.5–4.0) and test co-solvents (e.g., PEG-400) for in vivo formulations ().
  • Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify rapid clearance pathways ().
  • Protein binding : Use equilibrium dialysis to quantify plasma protein binding (>95% may limit free drug availability) ().
    Validation : Cross-check with pharmacokinetic studies (Cmax, AUC) in rodent models .

Q. What computational approaches predict binding modes and selectivity?

Protocol :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., COX-2, PDB ID 5KIR) to model triazole-oxazole interactions ().
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydration effects ().
  • QSAR modeling : Train models with descriptors (e.g., polar surface area, H-bond donors) from PubChem datasets ().
    Output metrics : Prioritize compounds with ΔG < −8 kcal/mol and <5% pose variation in MD .

Q. How can crystallographic data improve synthetic yield and reproducibility?

Application :

  • Polymorph screening : Identify stable crystalline forms via solvent evaporation (e.g., methanol/chloroform) ().
  • H-bond analysis : Use C—H···F/N interactions (2.5–3.2 Å) to guide recrystallization solvent selection ().
    Case study : The 84.15° dihedral angle in the trimethoxyphenyl group () correlates with improved solubility; replicate via slow cooling (1°C/min) .

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